molecular formula C14H13FN2O3S B5721827 2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide

Cat. No.: B5721827
M. Wt: 308.33 g/mol
InChI Key: RZBAYHASVDBRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Future Directions

The future directions for research on N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the use of fluorosulfonyl radicals in the synthesis of sulfonyl fluorides presents new horizons for the synthesis of similar compounds . Additionally, the biological activities of similar compounds suggest potential applications in areas such as drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide typically involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)16-10-14(18)17-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBAYHASVDBRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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